![molecular formula C17H21N3O B2364925 (4-(tert-Butyl)phenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanon CAS No. 2034264-37-2](/img/structure/B2364925.png)
(4-(tert-Butyl)phenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(tert-butyl)phenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone is a complex organic compound that features a tert-butylphenyl group and a dihydropyrazolopyrazinyl group
Wissenschaftliche Forschungsanwendungen
(4-(tert-butyl)phenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies investigating the interaction of small molecules with biological macromolecules, such as proteins or nucleic acids.
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound would depend on its potential applications. If it shows promise as a drug, further studies could be conducted to evaluate its efficacy and safety. Alternatively, if it has interesting chemical properties, it could be studied for potential use in materials science or other fields .
Wirkmechanismus
Target of Action
The primary target of this compound, also known as 5-(4-tert-butylbenzoyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine, is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .
Mode of Action
This compound acts as a core protein allosteric modulator (CpAM) . It effectively inhibits a wide range of nucleoside-resistant HBV mutants . The compound interacts with the HBV core protein, leading to conformational changes that disrupt the normal function of the protein .
Biochemical Pathways
The compound affects the HBV life cycle by targeting the core protein . The downstream effects include the disruption of viral replication and the inhibition of the production of new virus particles .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of HBV replication and the reduction of viral load . This leads to a decrease in the production of new virus particles, thereby limiting the spread of the virus within the host .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(tert-butyl)phenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazolopyrazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Introduction of the tert-butylphenyl group: This step often involves Friedel-Crafts alkylation, where tert-butylbenzene is reacted with a suitable acylating agent in the presence of a Lewis acid catalyst like aluminum chloride.
Final coupling: The pyrazolopyrazine core is then coupled with the tert-butylphenyl group using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(tert-butyl)phenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen atoms or other functional groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4-(tert-butyl)phenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone: can be compared with other pyrazolopyrazine derivatives and tert-butylphenyl compounds.
Similar compounds: Pyrazolopyrazine derivatives, tert-butylphenyl ketones, and other heterocyclic compounds with similar structural motifs.
Uniqueness
Structural Uniqueness: The combination of the tert-butylphenyl group with the pyrazolopyrazine core is unique and provides distinct chemical and physical properties.
Functional Uniqueness:
Eigenschaften
IUPAC Name |
(4-tert-butylphenyl)-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O/c1-17(2,3)14-6-4-13(5-7-14)16(21)19-10-11-20-15(12-19)8-9-18-20/h4-9H,10-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKSGVLQQPLZEL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN3C(=CC=N3)C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,4-dichlorobenzamide hydrochloride](/img/structure/B2364843.png)
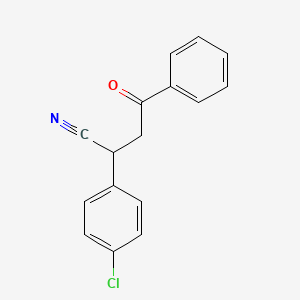
![2-[(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2364845.png)
![2-((3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2364846.png)
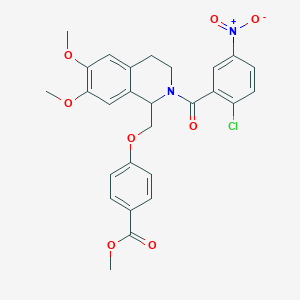
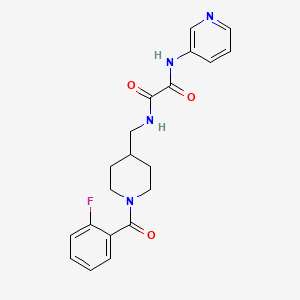
![N-(8,9-Dihydro-7H-benzo[7]annulen-3-yl)prop-2-enamide](/img/structure/B2364851.png)
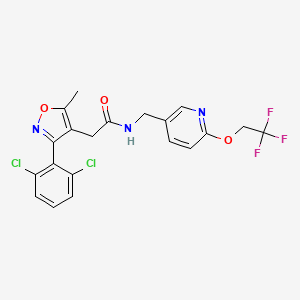
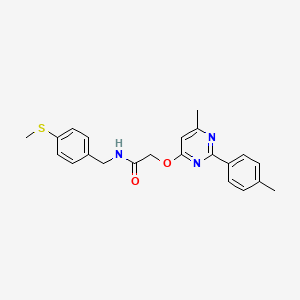
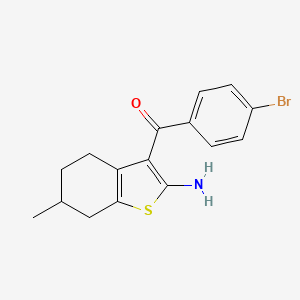
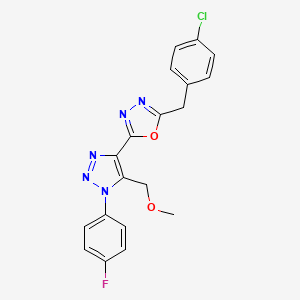
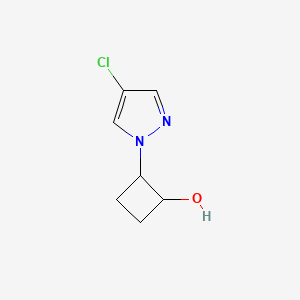
![N-[2-(4-chlorophenyl)ethyl]-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2364863.png)
